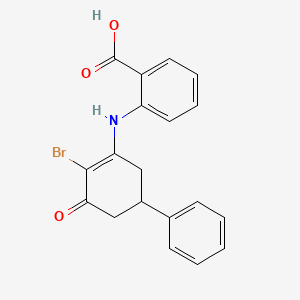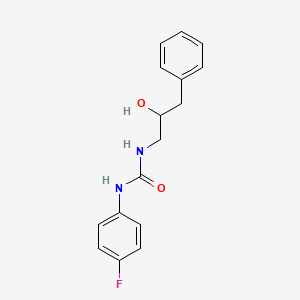
2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride” is a chemical compound. Indoles, which this compound is a derivative of, are prominent in natural and non-natural products of biological and pharmaceutical importance .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest for many researchers. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Chemical Reactions Analysis
The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . These processes are robust, clean, high-yielding, and generate minimal quantities of by-products or leftovers .Wissenschaftliche Forschungsanwendungen
Novel Syntheses and Chemical Properties
Novel Syntheses of Tetrahydropyrazinoindoles
Research by Katritzky et al. (2003) detailed the synthesis of tetrahydropyrazino[1,2-a]indoles, utilizing compounds related to 2-(1H-Indol-3-ylsulfanyl)-ethylamine. This synthesis achieved high yields, indicating potential applications in creating complex indole-derived structures (Katritzky et al., 2003).
Characteristics of Ropinirole Hydrochloride
A study by Ravikumar and Sridhar (2006) on ropinirole hydrochloride, a compound structurally related to 2-(1H-Indol-3-ylsulfanyl)-ethylamine, revealed its binding affinity to dopamine receptors, offering insights into the biochemical properties of similar compounds (Ravikumar & Sridhar, 2006).
Synthesis and Reactivity of Indole Derivatives
Sobenina et al. (2010) reported on the hydroamination of tetrahydroindoles, which could provide insights into the reactivity and potential applications of 2-(1H-Indol-3-ylsulfanyl)-ethylamine derivatives (Sobenina et al., 2010).
Biological and Medicinal Applications
NorA Efflux Pump Inhibitors
Héquet et al. (2014) synthesized derivatives of 1‐(1H‐indol‐3‐yl)ethanamine, which demonstrated efficacy in restoring the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones. This research highlights the potential of indole-based compounds in addressing bacterial resistance (Héquet et al., 2014).
Antimicrobial and Antiviral Activities of Indole-Derived Thioureas
Sanna et al. (2018) synthesized 2-(1H-indol-3-yl)ethylthiourea derivatives, exhibiting significant antimicrobial and antiviral activities. This suggests that derivatives of 2-(1H-Indol-3-ylsulfanyl)-ethylamine could be explored for similar biological properties (Sanna et al., 2018).
Immunoactive Properties of Indolylsulfanylacetates
Adamovich and Mirskova (2018) synthesized immunoactive compounds derived from 1-R-indol-3-ylsulfanylacetic acids. Their findings demonstrate the potential for indole-based compounds, like 2-(1H-Indol-3-ylsulfanyl)-ethylamine, in immunosuppressive therapy (Adamovich & Mirskova, 2018).
Corrosion Inhibition Properties
Zhang et al. (2015) investigated imidazoline derivatives, structurally similar to 2-(1H-Indol-3-ylsulfanyl)-ethylamine, as corrosion inhibitors for steel. This opens possibilities for the application of indole-based compounds in industrial corrosion protection (Zhang et al., 2015).
Wirkmechanismus
Target of Action
It is known that indole derivatives have a wide range of biological activities and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in inhibition or modulation of the target’s activity .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, often resulting in diverse biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Further structural modification and optimization of “2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride” are needed to obtain drug candidates with effective activities .
Eigenschaften
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S.ClH/c11-5-6-13-10-7-12-9-4-2-1-3-8(9)10;/h1-4,7,12H,5-6,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXXRNUKFPTKFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2412289.png)
![Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate](/img/structure/B2412291.png)

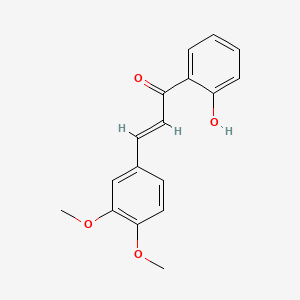
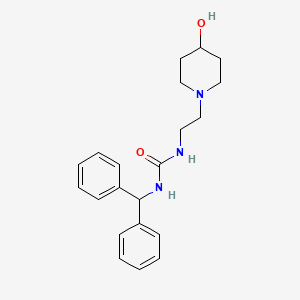
![3-(4-Chlorophenyl)-5-({4-[(3,4-dichlorobenzyl)oxy]phenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2412295.png)
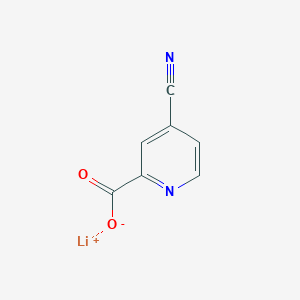
![4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2412298.png)
![3-butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2412306.png)
![(1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2412307.png)

![7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2412309.png)
